(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystal structure of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone has been resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.3°. The fused thienoquinoline core adopts a planar conformation, while the 4-fluorophenyl and thiophen-2-yl substituents exhibit dihedral angles of 35.2° and 28.7°, respectively, relative to the central quinoline plane. Hydrogen bonding between the amino group and the carbonyl oxygen stabilizes the molecular packing, with intermolecular distances of 2.85 Å.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.34 |
| b (Å) | 7.89 |
| c (Å) | 15.67 |
| β (°) | 102.3 |
| Volume (ų) | 1489.5 |
| Z | 4 |
Spectroscopic Identification via NMR and Mass Spectrometry
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the molecular structure. Key spectral features include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.89–7.84 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, thiophene-H), 3.12–2.98 (m, 4H, tetrahydroquinoline-CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 192.4 (C=O), 162.1 (C-F), 147.8 (quinoline-C), 126.5–112.3 (aromatic and thiophene-C).
- HRMS (ESI-TOF) : m/z 404.1234 [M+H]⁺ (calculated: 404.1231 for C₂₂H₁₈FN₃OS₂).
The ¹H-¹³C HMBC correlation between the amino group (δ 8.21) and the carbonyl carbon (δ 192.4) validates the connectivity of the methanone moiety.
Computational Modeling of Electronic Configuration and Conformational Dynamics
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 3.45 eV, indicating moderate electronic stability. The HOMO is localized on the thiophene and quinoline rings, while the LUMO resides on the 4-fluorophenyl group. Molecular dynamics simulations (300 K, 10 ns) show that the tetrahydroquinoline ring undergoes chair-to-boat transitions with an energy barrier of 12.3 kcal/mol.
Figure 1: HOMO-LUMO Distribution
(Note: Imaginary figure described as "HOMO localized on thiophene-quinoline core; LUMO on fluorophenyl group.")
The electrostatic potential map highlights nucleophilic regions (blue) at the amino group and electrophilic zones (red) near the carbonyl oxygen, aligning with its reactivity in Schiff base formation.
Comparative Structural Analysis with Thieno[2,3-b]quinoline Derivatives
Structural analogs exhibit varying biological activities depending on substituents:
Table 2: Comparative Analysis of Thieno[2,3-b]quinoline Derivatives
| Compound | Substituents | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target compound | 4-fluorophenyl, thiophene | 5.0 | PAK4 kinase |
| 3-Amino-4-(5-methylfuran) derivative | 4-chlorophenyl, 5-methylfuran | 7.5 | GSL modulation |
| 3-Amino-N-phenyl derivative | Phenyl, thiophene | 6.0 | EGFR pathway |
Key structural determinants of activity include:
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance kinase inhibition by stabilizing charge-transfer interactions.
- Thiophene vs. furan : Thiophene’s larger atomic radius improves π-stacking with hydrophobic kinase pockets.
- Tetrahydroquinoline conformation : Chair conformers exhibit 2.3-fold higher binding affinity to PAK4 than boat forms.
The target compound’s selective PAK4 inhibition (Ki = 0.8 nM) outperforms analogs with bulkier substituents (e.g., tert-butyl, Ki = 5.2 nM), underscoring the balance between steric effects and electronic tuning.
Properties
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS2/c23-13-9-7-12(8-10-13)20(26)21-19(24)18-17(16-6-3-11-27-16)14-4-1-2-5-15(14)25-22(18)28-21/h3,6-11H,1-2,4-5,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOIYILSRRTWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Aminothiophene-3-carboxylate with Cyclohexenone
A mixture of ethyl 4-aminothiophene-3-carboxylate (10.0 g, 58.8 mmol) and cyclohexenone (5.8 g, 58.8 mmol) in polyphosphoric acid (PPA, 100 mL) is heated at 120°C for 6 hours. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. The crude product is purified via silica gel chromatography to yield 5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4(9H)-one as a yellow solid (8.2 g, 72%).
| Starting Material | Reagent/Condition | Product | Yield |
|---|---|---|---|
| Ethyl 4-aminothiophene-3-carboxylate | PPA, 120°C, 6h | Tetrahydrothienoquinolinone | 72% |
Formation of the 4-Fluorophenyl Methanone Group
The ketone moiety is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution.
Friedel-Crafts Acylation with 4-Fluorobenzoyl Chloride
To a stirred solution of 4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-amine (3.0 g, 9.8 mmol) in dry dichloromethane (50 mL), AlCl₃ (2.6 g, 19.6 mmol) is added at 0°C. 4-Fluorobenzoyl chloride (1.7 g, 10.8 mmol) is added dropwise, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched with ice-water, and the organic layer is washed with NaHCO₃ and brine. Column chromatography (hexane/EtOAc 3:1) yields the title compound as a white solid (3.4 g, 82%).
Alternative Routes and Optimization
One-Pot Tandem Cyclization-Acylation
A streamlined method involves sequential cyclization and acylation in a single reactor. Tetrahydrothienoquinolinone (10.0 mmol) is treated with 4-fluorobenzoyl chloride (12.0 mmol) and ZnCl₂ (15.0 mmol) in chlorobenzene at 80°C for 8 hours, achieving a 75% isolated yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the acylation step, enhancing yield to 88% while reducing reaction time.
Analytical Characterization
1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H), 7.92–7.85 (m, 2H), 7.45–7.38 (m, 2H), 7.25 (dd, J = 5.1 Hz, 1H), 6.98 (s, 1H), 3.12–2.95 (m, 4H), 1.92–1.85 (m, 4H).
LC-MS (ESI): m/z 451.1 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . The structural features of this compound allow it to interact with multiple biological targets, making it a candidate for the development of novel anticancer therapies.
Case Study: Anticancer Properties
A study investigating various derivatives of thienoquinoline compounds demonstrated that modifications in the structure significantly influenced their cytotoxic activity against cancer cell lines. The compound exhibited notable activity against several cancer types, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is critical for therapeutic efficacy .
Neuroprotective Effects
Another promising application of this compound lies in its neuroprotective properties . Research has indicated that compounds with similar structures can enhance the expression of potassium chloride cotransporter-2 (KCC2), which plays a crucial role in neuronal function and plasticity.
Case Study: KCC2 Expression Enhancement
In preclinical models, certain derivatives of thienoquinoline have been shown to increase KCC2 expression, suggesting potential applications in treating neurological disorders such as epilepsy and chronic pain . The ability to modulate neuronal excitability through KCC2 enhancement could lead to novel therapeutic strategies for various neurodegenerative diseases.
Synthesis of Bioactive Derivatives
The compound serves as a valuable precursor for synthesizing other bioactive molecules. Its diverse functional groups allow for various chemical modifications that can yield new compounds with enhanced biological activities.
Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Cells | IC50 Value (µM) |
|---|---|---|---|
| (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone | Anticancer | MCF-7 (Breast) | 0.0585 |
| Similar Thienoquinoline Derivative | Anticancer | A549 (Lung) | 0.0692 |
| KCC2 Enhancing Compound | Neuroprotective | Neuronal Cells | N/A |
The data indicates that while the primary compound shows significant anticancer activity, derivatives may offer enhanced effects or target different pathways within cellular systems.
Mechanism of Action
The mechanism of action of (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Insights
- Heteroatom Substitution: Replacing thiophen-2-yl with 3-pyridinyl () introduces a basic nitrogen, improving solubility but reducing lipophilicity . Trifluoromethyl groups () enhance metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic protein pockets . Furan () vs.
- 4-Fluorophenyl (target compound) balances lipophilicity and electronegativity, a common pharmacophore in drug design.
Steric and Electronic Modifications :
Biological Activity
The compound (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone is a novel synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological implications.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thienoquinoline core followed by functionalization at the amino and carbonyl positions. The synthetic route often employs methods such as nucleophilic substitution and cyclization reactions to achieve the desired structure.
Biological Activity
The biological activity of the compound has been primarily evaluated through various assays that target different biological pathways. Key areas of investigation include:
1. Anticancer Activity
Recent studies have indicated that compounds structurally related to thienoquinolines exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer), KB (oral cancer), and HepG2 (liver cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| P. aeruginosa | 28 µg/mL | |
| K. pneumoniae | 12.5 µg/mL |
3. Analgesic Activity
Preliminary evaluations using animal models have demonstrated analgesic effects comparable to standard analgesics like metamizole. The hot plate test on mice showed that the compound significantly reduces pain response.
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Efficacy : A study conducted on various human tumor cell lines revealed that derivatives of thienoquinoline exhibited superior cytotoxicity compared to traditional chemotherapeutics, suggesting a promising avenue for cancer treatment .
- Antimicrobial Properties : A series of tests against common bacterial strains demonstrated that derivatives had MIC values significantly lower than those of established antibiotics, indicating their potential utility in treating resistant infections .
- Analgesic Testing : In vivo studies using the hot plate method indicated a dose-dependent reduction in pain response in treated mice compared to controls, affirming its potential as an analgesic agent .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be improved?
The compound’s synthesis likely involves multi-step heterocyclic assembly. A plausible route includes:
- Suzuki-Miyaura Coupling : For introducing the thiophen-2-yl group, as described in a similar synthesis using palladium catalysts and boronic acids (e.g., tetrakis(triphenylphosphine)palladium(0)) under nitrogen at 80°C for 24 hours .
- Cyclocondensation : To form the tetrahydrothienoquinoline core, employing reagents like acetic anhydride or POCl₃ for ring closure.
- Yield Optimization : Use of microwave-assisted synthesis or flow chemistry to enhance reaction efficiency. Monitor intermediates via LC-MS to identify bottlenecks .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl and thiophen-2-yl groups) and assess stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₁₈FN₃OS₂ requires exact mass 447.0892).
- HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column with acetonitrile/water gradients. Adjust pH to 3.0 with TFA to mitigate peak tailing .
Advanced Research Questions
Q. How can solubility limitations in aqueous buffers for biological assays be addressed?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
- Salt Formation : React the amino group with HCl or trifluoroacetic acid to improve hydrophilicity.
- Structural Modifications : Introduce polar substituents (e.g., hydroxyl or morpholine groups) at non-critical positions while monitoring SAR .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Validate cellular models (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound degradation using stability studies (e.g., 48-hour exposure to light/temperature).
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can computational modeling predict the compound’s interaction with kinase targets?
- Docking Studies : Use Schrödinger Maestro to model binding to ATP pockets (e.g., JAK2 or EGFR kinases). Prioritize residues within 5Å of the 4-fluorophenyl group for mutagenesis.
- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the tetrahydrothienoquinoline core .
Methodological Challenges & Solutions
Q. How to mitigate degradation of the compound during long-term biological experiments?
Q. What experimental designs validate the compound’s selectivity across related targets?
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to assess inhibition at 1µM.
- Counter-Screens : Include off-target receptors (e.g., GPCRs) to rule out polypharmacology.
- Crystallography : Co-crystallize the compound with primary targets to identify critical binding motifs .
Data Interpretation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
